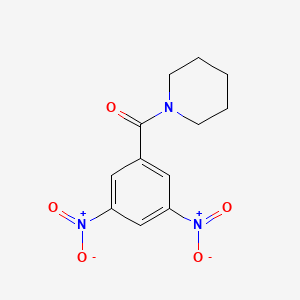

1-(3,5-Dinitrobenzoyl)piperidine

Description

1-(3,5-Dinitrobenzoyl)piperidine is a nitroaromatic piperidine derivative characterized by a piperidine ring substituted with a 3,5-dinitrobenzoyl group. This compound belongs to a broader class of acylated piperidines, which are widely studied for their structural versatility and pharmacological relevance. The 3,5-dinitrobenzoyl moiety introduces strong electron-withdrawing effects, enhancing the compound’s ability to participate in π-π stacking and hydrogen-bonding interactions, critical for ligand-receptor binding . Piperidine derivatives, including this compound, are notable for their roles in drug development, particularly in targeting enzymes and receptors in the central nervous system (CNS) .

Properties

IUPAC Name |

(3,5-dinitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDIZVYVZUAMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)piperidine typically involves the reaction of piperidine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitrobenzoyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

Oxidation: Potassium permanganate, water or acetone as solvent.

Major Products

Reduction: 1-(3,5-Diaminobenzoyl)piperidine.

Substitution: Various substituted benzoyl piperidine derivatives.

Oxidation: Piperidone derivatives.

Scientific Research Applications

The search results provide information on compounds related to "1-(3,5-Dinitrobenzoyl)piperidine," including its derivatives and compounds with similar structures, as well as their applications in various scientific fields.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine: This compound is related to this compound and has applications in synthesizing various ligands and derivatives .

- Synthesis of receptor ligands N-(2-Methoxyphenyl)piperazine, a building block related to the title compound, is used in the synthesis of 5-HT1A receptor ligands and dopamine D2 and D3 ligands . It is also used as a building block for creating antidepressant-like derivatives .

- Molecular structure studies The title compound's crystal structure reveals that the piperazine ring adopts a chair conformation . The molecules are linked into sheets by π–π stacking interactions, which is valuable information for understanding its solid-state properties .

Piperidine Derivatives as Analgesic Agents: Piperidine derivatives, which share a structural similarity with this compound, have shown potential as analgesic agents .

- Analgesic activity Some 4-piperidinopiperidine and 4-amino methylpiperidine derivatives have been synthesized and evaluated for their analgesic potential . In vivo studies using the tail immersion method demonstrated significant analgesia at different doses .

- Receptor binding affinity Docking results suggest that synthesized derivatives have good binding affinity with the mu-opioid receptor, indicating their potential as analgesic agents . Pharmacophoric models of these compounds showed structural features required for analgesic activity compared to standard drugs like Fentanyl, Morphine, and Pethidine .

- Examples of potent analgesic agents Specific compounds like PP1, AMP5, and AMP6 have emerged as potent analgesic agents in studies .

3,5-Dinitrobenzoyl Chloride as HPLC Labeling Reagent: 3,5-Dinitrobenzoyl chloride, a related compound, is used as a labeling reagent in High-Performance Liquid Chromatography (HPLC) .

- HPLC labeling 3,5-Dinitrobenzoyl chloride reacts with hydroxyl or amino groups to form esters or amides, facilitating the detection and analysis of compounds using HPLC .

Phalloidin Derivatives Preparation: The 3,5-dinitrobenzoyl group is used as a protecting group in the synthesis of phalloidin derivatives .

- Protecting group During the preparation of phalloidin and its derivatives, the 3,5-dinitrobenzoyl side chain acts as a protecting group until the linear heptapeptide synthesis on resin is completed .

- Fmoc chemistry Fmoc-cis-Hyp(3,5-dinitrobenzoyl)-CTC resin is treated with piperidine to remove Fmoc, and the resulting H-cis-Hyp(3,5-dinitrobenzoyl)-CTC resin is coupled with selected amino acids using standard Fmoc chemistry to assemble the desired linear heptapeptides .

Inhibition of Monoamine Oxidase: Some compounds containing pyrazole rings with diaryl substituents, which may have structural similarities to dinitrobenzoyl piperidines, have shown selective inhibitory activity against monoamine oxidase .

Tables:

| Compound | Application |

|---|---|

| 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | Synthesis of 5-HT1A receptor ligands, dopamine D2 and D3 ligands, and antidepressant derivatives. |

| Piperidine Derivatives | Analgesic agents with potential binding affinity to mu-opioid receptors. |

| 3,5-Dinitrobenzoyl Chloride | HPLC labeling reagent for compounds with hydroxyl or amino groups. |

| 3,5-Dinitrobenzoyl group | Protecting group in the synthesis of phalloidin derivatives using Fmoc chemistry. |

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)piperidine is primarily related to its ability to interact with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidine Derivatives

These compounds feature a hydrophobic 3-phenylbutyl substituent instead of the 3,5-dinitrobenzoyl group. Key differences include:

- Binding Orientation : In molecular docking studies, 1-(3-phenylbutyl)piperidine derivatives exhibit RMSD values >2.5 Å due to displacement toward helices α4 and α5 in receptor cavities. In contrast, the 3,5-dinitrobenzoyl group in 1-(3,5-dinitrobenzoyl)piperidine likely adopts a distinct orientation due to its planar nitroaromatic system .

- Hydrophobic Interactions : Larger hydrophobic substituents (e.g., at position 4 of the piperidine) in analogues like compounds 37 and 75 enhance cavity fitting but reduce solubility compared to the nitroaromatic derivative .

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine

This compound replaces the 3,5-dinitrobenzoyl group with a 4-nitrophenyl ring bearing methoxy substituents. Key distinctions:

- Electron-Donating vs. Electron-Withdrawing Effects : The methoxy groups donate electron density, reducing π-acceptor strength compared to the electron-deficient 3,5-dinitrobenzoyl group. This difference impacts applications in chiral separations, where 3,5-dinitrobenzoyl derivatives excel as π-acceptor phases .

- Synthetic Accessibility : Methoxy-substituted derivatives are synthesized via milder conditions, whereas 3,5-dinitrobenzoyl derivatives require reactive acyl chlorides (e.g., 3,5-dinitrobenzoyl chloride) under controlled environments .

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine

This analogue replaces the piperidine ring with a methylated piperazine. Notable contrasts:

- Basicity and Solubility : The piperazine nitrogen increases basicity, improving aqueous solubility (pKa ~8.5) compared to the less basic piperidine derivative (pKa ~7.2) .

- Biological Activity : Piperazine derivatives often exhibit enhanced CNS penetration due to improved blood-brain barrier permeability, whereas this compound may prioritize enzyme inhibition via steric hindrance from the dinitro group .

Table 2: Physicochemical and Functional Properties

Biological Activity

1-(3,5-Dinitrobenzoyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 3,5-dinitrobenzoic acid derivatives. The process often includes refluxing the acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with piperidine to yield the desired product. This method allows for the introduction of various substituents that can modulate biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of compounds related to this compound. A study demonstrated that derivatives of 3,5-dinitrobenzamides exhibited significant activity against Mycobacterium tuberculosis, comparable to established drugs like isoniazid. The mechanism involves interactions with DprE1, a critical enzyme in the bacterial cell wall synthesis pathway. Computational docking studies revealed that effective compounds maintain proximity to key residues within the DprE1 binding site, suggesting a structure-activity relationship that can guide future drug design efforts .

| Compound | Activity (MIC µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 0.25-0.5 | Inhibition of DprE1 |

| Isoniazid | 0.25 | Inhibition of mycolic acid synthesis |

Antiviral Activity

In addition to its antimycobacterial properties, this compound has been evaluated for antiviral activity. Research indicates that similar piperidine derivatives exhibit moderate protection against various viruses, including HIV-1 and other RNA viruses. These compounds were tested in vitro and showed promising results against viral replication .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DprE1 Inhibition : The compound's nitro groups are crucial for its interaction with DprE1. The activation of these nitro groups by cellular components leads to the formation of reactive intermediates that inhibit bacterial growth.

- Antiviral Mechanisms : For antiviral properties, piperidine derivatives often disrupt viral entry or replication processes through interactions with viral proteins or host cell receptors .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

- Study on Antimycobacterial Activity : A library of dinitrobenzamides was synthesized and screened for activity against M. tuberculosis. Compounds displaying low MIC values were further analyzed for their binding affinity to DprE1 using computational methods.

- Antiviral Screening : A set of piperazine derivatives was tested against HIV-1 in vitro. Among them, certain compounds showed IC50 values in the nanomolar range, indicating potent antiviral effects similar to established antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.